molecular formula C16H14ClN3OS2 B2465099 N-(3-chlorophenyl)-2-((1-(thiophen-2-ylmethyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 921489-02-3

N-(3-chlorophenyl)-2-((1-(thiophen-2-ylmethyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2465099
CAS RN: 921489-02-3
M. Wt: 363.88
InChI Key: PGCBNWVSJSQZAB-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-((1-(thiophen-2-ylmethyl)-1H-imidazol-2-yl)thio)acetamide, also known as CTAT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CTAT is a thioacetamide derivative with a molecular formula of C17H14ClN3OS2 and a molecular weight of 389.91 g/mol. In

Scientific Research Applications

Anticancer Activity

The compound's derivatives have been explored for their antitumor properties. Research by Yurttaş, Tay, and Demirayak (2015) on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which share a similar chemical structure, highlighted considerable anticancer activity against several cancer cell lines. This suggests that modifications of the core structure, akin to N-(3-chlorophenyl)-2-((1-(thiophen-2-ylmethyl)-1H-imidazol-2-yl)thio)acetamide, could be promising for developing novel anticancer agents (Yurttaş, Tay, & Demirayak, 2015).

Antibacterial Activity

Compounds structurally related to N-(3-chlorophenyl)-2-((1-(thiophen-2-ylmethyl)-1H-imidazol-2-yl)thio)acetamide have been synthesized and evaluated for their antibacterial efficacy. Desai et al. (2008) synthesized and assessed various acetamide derivatives for activity against gram-positive and gram-negative bacteria, demonstrating moderate to good antibacterial properties. This research indicates the potential of such compounds, including N-(3-chlorophenyl)-2-((1-(thiophen-2-ylmethyl)-1H-imidazol-2-yl)thio)acetamide, in developing new antibacterial agents (Desai, Shah, Bhavsar, & Saxena, 2008).

Inhibition of Fatty Acid Synthesis

The broader class of chloroacetamides, to which N-(3-chlorophenyl)-2-((1-(thiophen-2-ylmethyl)-1H-imidazol-2-yl)thio)acetamide belongs, has been investigated for their ability to inhibit fatty acid synthesis in certain algae species. This application has implications for herbicidal activity and the study of fatty acid biosynthesis pathways in plants and algae (Weisshaar & Böger, 1989).

Optoelectronic Properties

Research into the optoelectronic properties of related compounds, such as thiazole-based polythiophenes synthesized from similar acetamide derivatives, has shown potential applications in materials science, particularly in the development of conducting polymers for electronic devices. Camurlu and Guven (2015) explored the electrochemical polymerization and optoelectronic characteristics of thiazole-containing monomers, which could be relevant for the derivatives of N-(3-chlorophenyl)-2-((1-(thiophen-2-ylmethyl)-1H-imidazol-2-yl)thio)acetamide in creating materials with specific electronic properties (Camurlu & Guven, 2015).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[1-(thiophen-2-ylmethyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3OS2/c17-12-3-1-4-13(9-12)19-15(21)11-23-16-18-6-7-20(16)10-14-5-2-8-22-14/h1-9H,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGCBNWVSJSQZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NC=CN2CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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